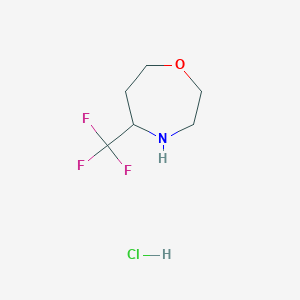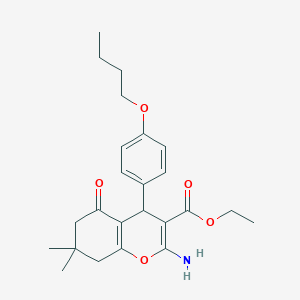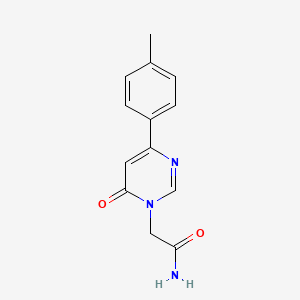![molecular formula C9H17ClN2O3S B2510804 Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride CAS No. 105292-63-5](/img/structure/B2510804.png)
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. These compounds have sulfur at the first position and nitrogen at the third position, which enhances their pharmacological properties .
Mechanism of Action
Target of Action
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been extensively researched for their significant anticancer activities . They are known to inhibit various enzymes and cell lines, making them potential multi-target enzyme inhibitors .
Mode of Action
Thiazolidin-4-one derivatives, in general, are known to interact with their targets (enzymes and cell lines) in a way that inhibits their function . This inhibition can lead to the prevention of cancer cell proliferation.
Biochemical Pathways
Given the compound’s potential anticancer activity, it is likely that it affects pathways related to cell growth and proliferation .
Result of Action
Given its potential anticancer activity, it is likely that the compound leads to the inhibition of cancer cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives, including Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride, typically involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature can yield thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives with different functional groups .
Scientific Research Applications
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride has diverse scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride include other thiazolidine derivatives such as:
- Thiazolidine-2,4-dione
- Thiazolidine-4-one
- Thiazolidine-2-thione
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the formamido group.
Properties
IUPAC Name |
methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S.ClH/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2;/h6-7,11H,3-5H2,1-2H3,(H,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUCXZAEZLECAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)

![2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline](/img/structure/B2510727.png)
![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)
![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2510736.png)


![3-(BENZENESULFONYL)-8-(FURAN-2-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE](/img/structure/B2510741.png)


